Bryostatin-1

PKC signaling functional selectivity cancer biology

Bryostatin-1 is a macrocyclic lactone natural product first isolated from the marine bryozoan Bugula neritina that functions as a high-affinity ligand for the C1 regulatory domain of protein kinase C (PKC) isozymes. It exhibits potent binding to PKCα and PKCδ (Ki = 0.48 nM and 1.1 nM, respectively) and also binds with high affinity to the synaptic priming protein Munc13-1 (Ki = 0.45 nM for full-length protein).

Molecular Formula C47H68O17
Molecular Weight 905 g/mol
Cat. No. B1241195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBryostatin-1
Synonymsbryostatin 1
Molecular FormulaC47H68O17
Molecular Weight905 g/mol
Structural Identifiers
SMILESCCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O
InChIInChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33?,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1
InChIKeyMJQUEDHRCUIRLF-SGXMQRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityt-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

Bryostatin-1 for Procurement: A Clinically Validated PKC Modulator with Documented Functional Selectivity Versus PMA


Bryostatin-1 is a macrocyclic lactone natural product first isolated from the marine bryozoan Bugula neritina that functions as a high-affinity ligand for the C1 regulatory domain of protein kinase C (PKC) isozymes [1]. It exhibits potent binding to PKCα and PKCδ (Ki = 0.48 nM and 1.1 nM, respectively) [2] and also binds with high affinity to the synaptic priming protein Munc13-1 (Ki = 0.45 nM for full-length protein) [3]. Critically, Bryostatin-1 distinguishes itself from phorbol ester comparators such as PMA by inducing only a subset of PMA-mediated cellular responses while actively antagonizing those it fails to induce [4].

Why Bryostatin-1 Cannot Be Substituted with PMA or Simplified Analogs in PKC-Mediated Research


Generic substitution of Bryostatin-1 with PMA or structurally simplified bryostatin analogs introduces profound functional divergence. Although PMA and Bryostatin-1 both bind the C1 domain of PKC, PMA induces a uniform, sustained activation and subsequent downregulation across PKC isozymes, whereas Bryostatin-1 exhibits isozyme-specific, biphasic regulation that preserves a protected pool of PKCδ at high concentrations [1]. Structurally simplified bryostatin analogs, even those retaining high binding affinity, can show up to ~180-fold variation in PKC affinity relative to the parent compound depending on subtle structural modifications such as C26-methylation [2]. These functional discrepancies mean that procurement decisions based solely on nominal PKC-binding affinity or class membership—without accounting for the specific quantitative functional profile—will yield divergent and potentially confounding experimental outcomes.

Quantitative Differentiation Guide: Bryostatin-1 Versus PMA, Bryostatin-3, and Synthetic Analogs


Functional Divergence: Biphasic PKCδ Downregulation Versus PMA Monophasic Profile

Bryostatin-1 exhibits a biphasic concentration-response for PKCδ downregulation that PMA does not replicate. At 1-10 nM, Bryostatin-1 downregulates PKCδ to an extent comparable to PMA; however, at higher concentrations (100 nM to 1 µM), Bryostatin-1 fails to induce downregulation and instead protects PKCδ from PMA-induced degradation via noncompetitive inhibition [1]. PMA shows a monophasic, concentration-dependent downregulation across all tested isozymes without this protective plateau [2]. This biphasic profile enables experimental protocols where PKCδ can be selectively preserved even under saturating ligand conditions, a functional dimension absent with PMA.

PKC signaling functional selectivity cancer biology phorbol ester comparator

Quantitative Potency Advantage: Bryostatin-1 PKCα Downregulation Versus PMA

In direct head-to-head comparison within the same cellular model, Bryostatin-1 demonstrates a 40-fold greater potency than PMA for downregulating PKCα [1]. At a later time point (6 h), Bryostatin-1 was 1-2 orders of magnitude more potent than PMA for causing loss of PKCα, PKCδ, and PKCε from the soluble fraction [2]. In contrast, PMA showed similar potencies for translocating PKCα, PKCδ, and PKCε without the isozyme-discriminating potency gradient exhibited by Bryostatin-1 [3].

PKC isozyme regulation potency comparison signal transduction

Additional Molecular Target Engagement: Munc13-1 Binding Differentiates Bryostatin-1 from PMA

Bryostatin-1 binds with high affinity to Munc13-1, a C1 domain-containing synaptic priming protein that shares structural homology with PKC regulatory domains but is not engaged by PMA under comparable conditions. In vitro binding assays demonstrate Ki = 0.45 ± 0.04 nM for full-length Munc13-1 and Ki = 8.07 ± 0.90 nM for the isolated C1 domain [1]. Bryostatin-1 also induces plasma membrane translocation of Munc13-1 in intact HT22 cells, a hallmark of activation, and increases Munc13-1 expression following 24 h incubation in both HT22 and primary mouse hippocampal cells [2]. PMA, by contrast, is not established as a high-affinity Munc13-1 ligand and does not replicate this target engagement profile. Bryostatin-3, a closely related bryostatin family member, exhibits Ki = 2.75 nM for PKC binding but has not been demonstrated to engage Munc13-1 with comparable affinity .

synaptic priming Munc13-1 C1 domain ligands neurobiology

Scalable Synthetic Manufacturing: Grams-Per-Year Production Versus Natural Harvesting Constraints

A scalable total synthesis of Bryostatin-1 has been established that proceeds in 29 total steps (19 in the longest linear sequence) with >80% average yield per step, enabling multigram production and scalable manufacturing to meet clinical demands at approximately 20 grams per year [1]. This synthetic route contrasts starkly with natural isolation from Bugula neritina, which required 14 tons of source organism to yield only 18 g of Bryostatin-1 (0.00014% yield) and is ultimately limited by low, variable natural production and environmental unsustainability [2]. No equivalent scalable synthetic route has been reported for Bryostatin-2 or Bryostatin-3; procurement of these analogs remains constrained to natural extraction or limited custom synthesis, restricting their availability for preclinical evaluation and clinical development [3].

total synthesis supply chain chemical manufacturing clinical supply

Clinical Validation: Cognitive Stabilization in Moderately Severe Alzheimer's Disease Cohort

In a Phase 2 randomized, double-blind, placebo-controlled clinical trial (NCT02431468), Bryostatin-1 treatment in the moderately severe Alzheimer's disease cohort (MMSE 10-14) resulted in no significant cognitive decline over a 10-month period (P = 0.40 for decline slope within treatment group), whereas the placebo arm exhibited progressive deterioration reaching a deficit of -12.8 Severe Impairment Battery (SIB) points by week 42 [1]. The difference in slopes between treatment groups was highly significant (P < 0.007) [2]. Treatment-emergent adverse event profiles were similar between Bryostatin-1 (13.8%) and placebo (16.9%) groups, with no treatment-related myalgia observed [3]. No peer-reviewed Phase 2 efficacy data are available for Bryostatin-2, Bryostatin-3, or synthetic analogs in Alzheimer's disease; the clinical evidence base is unique to Bryostatin-1.

Alzheimer's disease phase 2 clinical trial cognitive outcomes neurodegeneration

Optimal Research and Procurement Scenarios for Bryostatin-1 Based on Verified Evidence


Functional Selectivity Studies Requiring PKCδ Preservation Under Saturating Ligand Conditions

When experimental protocols demand investigation of PKCδ-dependent signaling while maintaining a protected pool of this isozyme under high ligand concentrations, Bryostatin-1 is uniquely suited due to its biphasic downregulation profile. At 100 nM-1 µM, Bryostatin-1 protects PKCδ from degradation rather than inducing further downregulation, and it noncompetitively inhibits PMA-induced PKCδ loss [1]. PMA lacks this protective plateau and cannot be substituted for such studies. This scenario is particularly relevant for cancer biology research examining the divergent roles of PKCδ in apoptosis versus survival signaling, where precise control over PKCδ abundance is critical for mechanistic interpretation.

Synaptic Plasticity and Neurotrophic Mechanism Research Leveraging Munc13-1 Engagement

For investigations into synaptic vesicle priming, neurotransmitter release, and neuronal plasticity mechanisms, Bryostatin-1 provides the only established tool compound that simultaneously engages both PKC isozymes and Munc13-1 with sub-nanomolar affinity [1]. The Ki of 0.45 nM for full-length Munc13-1 and validated plasma membrane translocation in hippocampal cells establish a mechanistic basis for synaptogenic effects that cannot be recapitulated with PMA or PKC-selective ligands lacking Munc13-1 activity. This scenario is directly applicable to Alzheimer's disease, fragile X syndrome, and cognitive enhancement research programs where Munc13-1-mediated synaptic priming is a hypothesized therapeutic node.

Multi-Year Translational Programs Requiring GMP-Ready, Sustainably Manufactured Supply

Procurement for longitudinal preclinical studies, IND-enabling toxicology programs, or investigator-initiated clinical trials should prioritize Bryostatin-1 due to the existence of a validated scalable synthetic route producing gram quantities with >80% average step yield and ~20 g/year scalable capacity [1]. This manufacturing platform eliminates the supply chain volatility and batch-to-batch variability inherent to natural extraction (which yielded only 18 g from 14 tons of source organism) [2]. Bryostatin-2 and Bryostatin-3 lack equivalent scalable synthetic routes, rendering them unsuitable for multi-year programs where consistent, traceable compound supply is a regulatory and operational necessity.

Clinical-Translational Research Targeting Advanced Alzheimer's Disease

Bryostatin-1 is the only bryostatin-class compound with peer-reviewed Phase 2 clinical data demonstrating cognitive stabilization in moderately severe Alzheimer's disease (MMSE 10-14 cohort). Treatment with 20 µg biweekly Bryostatin-1 resulted in no significant cognitive decline over 10 months (P = 0.40), while placebo patients declined by -12.8 SIB points (between-group slope difference P < 0.007) [1]. The compound's established safety profile in this population, including absence of treatment-related myalgia in the AD trial setting, further supports its selection for clinical-translational research programs focused on advanced neurodegenerative disease [2]. No comparator bryostatin analog has comparable clinical validation in this indication.

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